4-Butoxypiperidine

Description

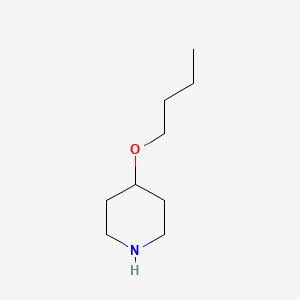

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPJZKQGJWZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626078 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-10-1 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butoxypiperidine and Its Derivatives

Direct Synthetic Routes to 4-Butoxypiperidine

The direct synthesis of this compound can be achieved through several reliable chemical transformations. The most common approaches involve the modification of a pre-existing piperidine (B6355638) ring, typically starting from 4-hydroxypiperidine (B117109) or a piperidone derivative.

A primary and straightforward method for synthesizing this compound is through the etherification of 4-hydroxypiperidine. The Williamson ether synthesis is a classic and highly effective strategy for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to attack a butyl-containing electrophile, such as a butyl halide or sulfonate. vulcanchem.com

To prevent undesired side reactions at the piperidine nitrogen, it is often necessary to first protect the amine. Common protecting groups for this purpose include the tert-butyloxycarbonyl (Boc) group. The synthesis typically proceeds in three steps:

N-Protection: The piperidine nitrogen of 4-hydroxypiperidine is protected, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N-Boc-4-hydroxypiperidine.

Etherification: The protected alcohol is then deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide is subsequently treated with an alkylating agent like 1-bromobutane (B133212) or butyl tosylate to form the ether linkage. masterorganicchemistry.com

Deprotection: The N-Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound. vulcanchem.com

Alternative etherification conditions can also be employed, sometimes utilizing phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, which can enhance yields and simplify the procedure. diva-portal.org

Table 1: Reagents for Williamson Ether Synthesis of this compound

| Step | Reagent Class | Specific Example(s) | Solvent(s) |

|---|---|---|---|

| N-Protection | Protecting Group Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane, THF |

| Etherification | Base | Sodium hydride (NaH), Potassium tert-butoxide | THF, DMF |

| Alkylating Agent | 1-Bromobutane, 1-Iodobutane, Butyl tosylate | THF, DMF |

| Deprotection | Acid | Trifluoroacetic acid (TFA), HCl in Dioxane | Dichloromethane |

Reductive amination provides an alternative pathway to 4-substituted piperidines. masterorganicchemistry.comorganic-chemistry.org This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent. pearson.com For the synthesis of this compound, a potential precursor would be 4-butoxypiperidone. The piperidone can be reacted with an ammonia (B1221849) source, forming an intermediate imine or enamine, which is then reduced in situ to the desired piperidine. sci-hub.se

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the initial ketone. masterorganicchemistry.comunl.edu

Imine Formation: Reaction of 4-butoxypiperidone with ammonia or an ammonia equivalent.

Reduction: In-situ reduction of the C=N double bond to furnish the secondary amine of the piperidine ring.

Cyclization reactions represent a more complex but versatile approach. For instance, a suitably functionalized acyclic dialdehyde (B1249045) can undergo a ring-closing double reductive amination with an appropriate amine to construct the piperidine ring. researchgate.netacs.org While powerful for creating complex polyhydroxylated analogues, this is a less direct route to the specific target compound this compound. A more relevant cyclization involves the condensation of unsaturated amines with aldehydes in an acidic solution to form the 4-hydroxy-piperidine core, which can then be etherified. google.com

Enantioselective Synthesis of this compound Analogues

When the piperidine ring is substituted at positions other than C4, or when the substituent at C4 creates a chiral center, enantioselective synthesis becomes critical for accessing specific stereoisomers. Methodologies to achieve this include stereocontrolled reductions and advanced catalytic transformations.

Stereocontrolled reduction is a powerful tool for establishing chirality in piperidine derivatives. This approach typically begins with a prochiral ketone, such as an N-protected piperidinone derivative. The asymmetric reduction of the ketone carbonyl group can set the stereochemistry of the resulting hydroxyl group.

For instance, the reduction of an N-protected 3-substituted-4-piperidone would yield two diastereomeric alcohols. By using chiral reducing agents or catalytic hydrogenation with a chiral catalyst, one of these diastereomers can be favored. Well-established methods like the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, can provide high levels of enantioselectivity. nih.gov Once the chiral hydroxyl group is established, it can be converted to a butoxy group via the etherification strategies described previously, preserving the stereocenter.

Palladium-catalyzed reactions have emerged as a versatile platform for the synthesis of complex piperidines. mdpi.com These methods can be used to form the piperidine ring itself or to introduce substituents with stereocontrol. For example, palladium-catalyzed intramolecular cyclization of an appropriately configured acyclic precursor can lead to the formation of a chiral piperidine ring. beilstein-journals.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to functionalize a pre-existing piperidine scaffold. An enantioselective Heck reaction, for instance, could be used to introduce a substituent at a specific position on a dihydropyridine (B1217469) intermediate, which is then reduced to the final piperidine. snnu.edu.cn While rhodium catalysts are also prominent in this area, the principles of asymmetric carbometalation are applicable. snnu.edu.cn These advanced catalytic methods allow for the construction of highly functionalized and enantiomerically enriched this compound analogues that are not readily accessible through classical methods. rsc.org

Preparation of Functionalized this compound Scaffolds

This compound can serve as a central scaffold for the construction of more complex molecules. mdpi.com The secondary amine of the piperidine ring is a key handle for derivatization, allowing for the introduction of a wide array of functional groups through N-alkylation or N-acylation reactions. mdpi.com

Table 2: Functionalization Reactions on the Piperidine Scaffold

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., Benzyl bromide), Aldehydes/Ketones + Reducing Agent | Alkyl, Benzyl, Substituted alkyl chains |

| N-Acylation | Acid chlorides, Anhydrides | Amides |

| N-Arylation | Aryl halides (Buchwald-Hartwig coupling) | Aryl, Heteroaryl groups |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |

A common strategy involves the reductive amination of the this compound nitrogen with various aldehydes or ketones to install diverse substituents. google.com For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride yields an N-substituted derivative. masterorganicchemistry.com

Alternatively, acylation with acid chlorides or anhydrides produces the corresponding amides. These amides can be further reduced, for example with lithium aluminum hydride (LiAlH₄), to provide N-alkylated products. mdpi.com This two-step acylation-reduction sequence is a robust method for creating a diverse library of compounds. The synthesis of fentanyl analogues, for example, often involves the acylation of a 4-anilino-piperidine core, demonstrating the power of this approach in building complex functionalized scaffolds from a piperidine base. diva-portal.org These methods enable the systematic modification of the this compound structure to explore structure-activity relationships in medicinal chemistry and materials science.

Synthesis of 4-tert-Butoxypiperidine Hydrochloride

The synthesis of 4-tert-butoxypiperidine, particularly as its hydrochloride salt, typically proceeds through the etherification of a protected 4-hydroxypiperidine intermediate. A common strategy involves protecting the piperidine nitrogen to prevent side reactions, followed by the formation of the tert-butyl ether and subsequent deprotection and salt formation.

A representative synthesis begins with N-Boc-4-hydroxypiperidine. The formation of the tert-butyl ether can be achieved by treating the alcohol with a reagent like tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid, such as perchloric acid. lookchem.com This method is effective for creating the sterically hindered ether linkage. lookchem.com Once the N-Boc-4-tert-butoxypiperidine is formed, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen must be removed. This is typically accomplished under acidic conditions, for instance, using a solution of hydrochloric acid in an appropriate solvent like methanol (B129727) or dioxane. This step simultaneously removes the Boc group and forms the hydrochloride salt of the final product in a single operation. An alternative approach for related compounds involves reacting an alcohol with thionyl chloride to form a chloride intermediate, which is then displaced. beilstein-journals.org

Table 1: Representative Synthetic Scheme for 4-tert-Butoxypiperidine Hydrochloride

| Step | Reaction | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | N-Boc-4-hydroxypiperidine | The starting material with a protected nitrogen atom. |

| 2 | Etherification | tert-Butyl acetate, Perchloric acid (cat.) | Forms the tert-butyl ether at the 4-position. lookchem.com |

| 3 | Deprotection & Salt Formation | Hydrochloric acid in Methanol/Dioxane | Removes the Boc protecting group and forms the final hydrochloride salt. |

Derivatization from Precursor Piperidinols

The most direct route to this compound and its derivatives is through the alkylation of a 4-piperidinol (4-hydroxypiperidine) precursor. This general strategy, a variation of the Williamson ether synthesis, allows for the introduction of various alkoxy groups onto the piperidine ring.

The process generally requires initial protection of the piperidine nitrogen, commonly with a Boc or Cbz group, to prevent its alkylation. The protected N-Boc-4-hydroxypiperidine is then treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a reactive alkoxide. This alkoxide is subsequently treated with an alkylating agent, in this case, a butyl halide like 1-bromobutane or 1-iodobutane, to form the desired ether linkage. The final step involves the removal of the protecting group under appropriate conditions (acid for Boc, hydrogenation for Cbz) to yield this compound. This modular approach allows for the synthesis of a wide array of 4-alkoxypiperidines by simply changing the alkylating agent.

Table 2: General Derivatization of 4-Piperidinol to 4-Alkoxypiperidines

| Precursor | Protecting Group | Alkylating Agent Example | Resulting 4-Alkoxy Group |

|---|---|---|---|

| 4-Hydroxypiperidine | Boc (di-tert-butyl carbonate) | 1-Bromobutane | Butoxy |

| 4-Hydroxypiperidine | Boc (di-tert-butyl carbonate) | Iodomethane | Methoxy |

| 4-Hydroxypiperidine | Boc (di-tert-butyl carbonate) | Bromoethane | Ethoxy |

Industrial and Scalable Synthesis Considerations

Moving from laboratory-scale synthesis to industrial production requires methodologies that are efficient, safe, cost-effective, and scalable. For piperidine-based building blocks, modern techniques like continuous flow synthesis and on-demand manufacturing protocols are becoming increasingly important.

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers significant advantages over traditional batch processing for the production of piperidine derivatives. organic-chemistry.orgbeilstein-journals.org In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. This method allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. acs.org

For the synthesis of piperidines, flow chemistry can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes at any given time. acs.org Research has demonstrated that multi-step syntheses of functionalized piperidines can be performed in continuous flow, achieving high yields and diastereoselectivity in a fraction of the time required for batch reactions. acs.org For example, a flow protocol using an N-(tert-butylsulfinyl)-bromoimine and a Grignard reagent produced various α-substituted piperidines in high yield within minutes, a process that is easily scalable. organic-chemistry.orgacs.org Electrochemical methods in flow microreactors have also been successfully used for the clean and efficient synthesis of piperidine derivatives. beilstein-journals.orgresearchgate.net These findings highlight the potential of continuous flow systems to make the production of compounds like this compound more efficient and scalable. bohrium.com

Table 3: Comparison of Batch vs. Continuous Flow for Piperidine Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours acs.org | Drastic reduction in production time. |

| Scalability | Difficult, requires re-optimization | Straightforward, run longer or use parallel reactors acs.org | Easier transition to large-scale production. |

| Safety | Higher risk with exotherms/toxins | Enhanced safety due to small internal volume beilstein-journals.org | Better management of hazardous reactions. |

| Yield & Selectivity | Variable | Often higher and more consistent acs.org | Improved process efficiency and purity. |

"Make-on-Demand" (MADE) Synthetic Protocols for Building Blocks

"Make-on-Demand" (MADE) is a manufacturing strategy employed by chemical suppliers to provide access to a vast number of novel chemical building blocks that are not held in physical inventory. enamine.net This approach is particularly relevant for diverse compound classes like substituted piperidines. Companies like Enamine have curated enormous virtual libraries, with some containing billions of molecules that can be synthesized with a high success rate upon request. enamine.netsyntheticgestalt.comfirstwordpharma.com

The MADE model relies on a collection of well-documented and validated synthetic protocols (often 2-4 steps) and a large in-stock inventory of starting materials. enamine.netenamine.net When a customer orders a MADE compound like this compound, the pre-validated synthesis is initiated immediately. enamine.net This process significantly shortens the discovery and development cycle by providing novel, non-catalogued compounds in a reliable and timely manner, typically within a few weeks and with a success rate often exceeding 70-80%. firstwordpharma.comsynplechem.com This "just-in-time" synthesis model allows researchers to explore a much wider chemical space without the prohibitive cost of synthesizing and storing millions of compounds. firstwordpharma.com

Table 4: Key Features of a "Make-on-Demand" (MADE) Building Block Program

| Feature | Description | Implication for Researchers |

|---|---|---|

| Virtual Library Size | Access to billions of synthetically feasible compounds. syntheticgestalt.comsynplechem.com | Vastly expanded chemical space for exploration. |

| Synthesis Success Rate | Typically >70-80% due to pre-validated protocols. firstwordpharma.comsynplechem.com | High confidence in obtaining the desired molecule. |

| Delivery Time | Usually 2-6 weeks. enamine.netfirstwordpharma.com | Accelerates the Design-Make-Test-Analyze (DMTA) cycle. |

| Foundation | Large stock of diverse starting materials and reliable reaction chemistry. enamine.net | Enables rapid initiation of synthesis upon order. |

Chemical Reactivity and Mechanistic Investigations of 4 Butoxypiperidine Systems

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen Center

The lone pair of electrons on the nitrogen atom of the piperidine ring renders it a potent nucleophile, enabling it to readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Amidation and Alkylation Reactions

The nucleophilic nitrogen of 4-butoxypiperidine can readily attack acyl compounds and alkylating agents.

Amidation: In the presence of carboxylic acids or their derivatives (such as acid chlorides or anhydrides), this compound undergoes amidation to form the corresponding N-acylpiperidine. These reactions are fundamental in synthetic organic chemistry for the construction of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. chemrxiv.org The reaction typically proceeds via nucleophilic acyl substitution. Catalysts, such as boronic acids, can facilitate these reactions, particularly with less reactive coupling partners. chemrxiv.org While direct studies on this compound are not extensively detailed, the reactivity is analogous to other secondary amines like morpholine, piperazine, and pyrrolidine. researchgate.net

Alkylation: The piperidine nitrogen can be alkylated by treatment with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. researchgate.net Mild and sustainable protocols using reagents like potassium phosphate (B84403) (K₃PO₄) have been developed for the N-alkylation of amides, which can be conceptually extended to the alkylation of amines like this compound. organic-chemistry.org Nickel-catalyzed alkylation of amide derivatives has also been reported, offering an alternative route to C-N bond formation. scispace.com

The following table summarizes representative conditions for amidation and alkylation of secondary amines, which are applicable to this compound.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Amidation | Carboxylic Acid | Boronic Acid Catalysts | N-Acylpiperidine |

| Amidation | Aldehydes, Secondary Amines | ZnO–NiO–Ni heterostructure | Tertiary Amide |

| Alkylation | Primary Alkyl Halides | K₃PO₄ in acetonitrile (B52724) | N-Alkylpiperidine (Tertiary Amine) |

| Alkylation | Organozinc Reagents | Nickel Catalyst | Ketone (from amide derivative) |

Condensation and Coupling Processes

The nucleophilicity of the piperidine nitrogen also allows it to participate in various condensation and coupling reactions.

Condensation Reactions: this compound can react with carbonyl compounds, such as aldehydes and ketones, to form enamines. This transformation involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. The Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, is a related process, though it typically involves carbon nucleophiles. nih.gov

Coupling Reactions: The piperidine moiety can be a component in various cross-coupling reactions. For instance, in syntheses targeting specific molecular architectures, the piperidine nitrogen can be coupled with aryl or heteroaryl halides under transition metal catalysis (e.g., palladium or copper) to form C-N bonds. These reactions are pivotal in the construction of complex molecules.

Transformations Involving the Butoxy Group

The butoxy group of this compound, while generally less reactive than the piperidine nitrogen, can undergo specific transformations under appropriate conditions.

Cleavage and Modification Reactions

The ether linkage of the butoxy group can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This cleavage would yield 4-hydroxypiperidine (B117109) and a butyl halide. The deprotection of tert-butyl ethers, a related transformation, can be achieved using reagents like aqueous phosphoric acid or a combination of tris(4-bromophenyl)amminium radical cation (magic blue) and triethylsilane under mild conditions. organic-chemistry.org

Radical-Mediated Hydrogen Atom Transfer Reactions (Analogous Studies)

While specific studies on radical-mediated hydrogen atom transfer (HAT) from this compound are not prevalent, analogous studies on ethers provide significant insight into the potential reactivity of the butoxy group. nih.govrsc.org In such reactions, a radical species abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-position), generating an α-alkoxy radical. rsc.org This process is a key step in various C-H functionalization reactions. nih.gov

The rate and regioselectivity of HAT are influenced by the bond dissociation energy (BDE) of the C-H bond and polar effects. nih.gov Generally, HAT is more favorable from C-H bonds that are electronically activated, such as those adjacent to an oxygen atom. rsc.org The resulting α-alkoxy radical can then participate in a variety of subsequent reactions, including addition to alkenes or alkynes, or coupling with other radical species. nih.govmdpi.com Photocatalysis, often employing iridium or other transition metal complexes, can be used to generate the initial radical species that initiates the HAT process. rsc.org

The following table outlines key aspects of analogous radical-mediated HAT reactions in ether systems.

| Initiating Species | Key Intermediate | Subsequent Reaction |

| Aryl Radical | α-Alkoxy Radical | Addition to Heteroarenes |

| Trichloromethyl Radical | α-Alkoxy Radical | Halogen Atom Transfer |

| Photoexcited TAC Radical Dication | α-Alkoxy Radical | Coupling with Isoquinolines |

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Reaction Mechanisms: The study of reaction mechanisms involves elucidating the sequence of elementary steps through which a reaction proceeds. libretexts.org For reactions involving the piperidine nitrogen, such as amidation and alkylation, the mechanisms are generally well-understood, proceeding through standard nucleophilic substitution pathways. Mechanistic studies often involve the identification of intermediates, such as the nitrilium ion in the Ritter reaction, which transforms a nitrile into an N-alkyl amide. wikipedia.org For more complex transformations, such as radical-mediated reactions, the mechanism may involve a series of steps including initiation, propagation, and termination. rsc.orgmdpi.com

Kinetic Studies: Chemical kinetics is the study of reaction rates and provides quantitative information about reaction mechanisms. researchgate.netboku.ac.at Kinetic studies can help to determine the rate-determining step of a reaction and provide insights into the structure of the transition state. libretexts.org For instance, a kinetic isotope effect (KIE) study, where the rate of reaction with a deuterated substrate is compared to the non-deuterated substrate, can provide evidence for hydrogen atom transfer in the rate-determining step. nih.gov Theoretical calculations, using quantum chemistry methods, can also be employed to model reaction pathways, calculate activation energies, and predict rate constants. mdpi.comcecam.org

Mechanistic Pathways of Derivatization Reactions

The primary derivatization reactions of this compound involve the functionalization of the nitrogen atom, principally through N-alkylation and N-acylation.

N-Alkylation: The N-alkylation of amines, including this compound, can proceed through several mechanistic pathways. A common and environmentally conscious method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents. nih.govorganic-chemistry.org This reaction is typically catalyzed by transition metal complexes, such as those of ruthenium or iridium. nih.govorganic-chemistry.org

The proposed mechanism for this catalytic N-alkylation involves a series of steps:

Dehydrogenation: The catalyst first abstracts hydrogen from the alkylating alcohol (e.g., an alcohol R'OH) to form an aldehyde or ketone intermediate and a metal-hydride species. nih.govorganic-chemistry.org

Condensation: The secondary amine of the this compound then undergoes condensation with the in situ-formed aldehyde or ketone to generate an iminium ion intermediate, with the elimination of water.

Hydrogenation: The metal-hydride species, which "borrowed" the hydrogen in the initial step, then transfers the hydrogen to the iminium ion. This final step regenerates the catalyst and yields the N-alkylated this compound derivative. nih.gov

This hydrogen autotransfer mechanism avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides. nih.gov

N-Acylation: N-acylation is another key derivatization reaction for this compound, introducing an acyl group to the nitrogen atom to form an amide. This transformation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or thioesters. The mechanism of N-acylation of amines is generally a nucleophilic acyl substitution.

A plausible mechanistic pathway using an acyl chloride is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which can be another molecule of this compound or an added non-nucleophilic base, removes the proton from the nitrogen atom, yielding the final N-acyl-4-butoxypiperidine and a hydrochloride salt.

The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. Mechanistic studies on the acylation of alcohols catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) have been extensively investigated and provide a model for understanding the activation of acylating agents. utrgv.edu

Investigation of Electron Transfer Processes

Electron transfer (ET) is a fundamental process in many chemical reactions, including electrochemical transformations. savemyexams.comutexas.edu For piperidine derivatives, electron transfer processes are often studied in the context of their electrochemical behavior, such as oxidation reactions.

The oxidation of N-substituted piperidines can involve the transfer of electrons from the nitrogen atom. In studies of N-substituted-4-piperidone curcumin (B1669340) analogs, the electrochemical oxidation was found to be an irreversible process involving a two-electron transfer. mdpi.com This suggests that the nitrogen atom is oxidized, potentially leading to the formation of reactive intermediates.

Electron transfer reactions can be classified as either inner-sphere or outer-sphere mechanisms. bhu.ac.in

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between reactants whose coordination spheres remain intact. The reactants are not directly bonded to each other. bhu.ac.in

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged complex between the two reacting species, where a ligand is shared between the oxidant and the reductant. bhu.ac.in

In the context of derivatization reactions, such as the electrochemical α-cyanation of secondary piperidines, electron transfer is a key step. These reactions can be mediated by species that facilitate the electron transfer at lower potentials, thus increasing the functional group tolerance of the reaction.

Control Experiments for Elucidating Reaction Pathways

Control experiments are essential for substantiating proposed reaction mechanisms. For the derivatization of this compound, several control experiments can be envisioned to clarify the mechanistic pathways.

For catalytic N-alkylation reactions via the borrowing hydrogen mechanism, key control experiments would include:

Reaction without Catalyst: Performing the reaction in the absence of the transition metal catalyst should result in no formation of the N-alkylated product, confirming the catalyst's essential role. organic-chemistry.org

Reaction without Base: In many catalytic systems for N-alkylation, a base is required. Omitting the base would likely halt or significantly slow down the reaction, indicating its importance in the catalytic cycle, potentially in the deprotonation or catalyst regeneration steps. organic-chemistry.org

Use of a Ketone/Aldehyde Scavenger: Adding a scavenger for aldehydes or ketones could inhibit the reaction, providing evidence for the in situ formation of these intermediates from the alcohol.

Deuterium (B1214612) Labeling Studies: Using a deuterated alcohol as the alkylating agent and analyzing the product for deuterium incorporation can provide detailed insights into the hydrogen transfer steps of the mechanism.

For N-acylation reactions, control experiments might involve:

Reaction without a Base: This would demonstrate the necessity of a base to neutralize the acid byproduct and drive the reaction to completion.

Investigating the Role of Additives: For reactions catalyzed by species like DMAP, running the reaction without the catalyst would show a significantly reduced rate, highlighting its catalytic role in activating the acylating agent. utrgv.edu

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. nih.gov For piperidine derivatives, CV can provide information on oxidation and reduction potentials, the number of electrons transferred in a redox process, and the stability of the resulting radical ions.

A typical cyclic voltammetry experiment for a 4-alkoxypiperidine derivative would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and/or reduction events. The key parameters that can be extracted from a cyclic voltammogram are:

Anodic Peak Potential (Epa) and Cathodic Peak Potential (Epc): These potentials indicate the energies at which oxidation and reduction occur.

Peak Currents (Ipa and Ipc): The magnitude of the peak currents is related to the concentration of the analyte and the rate of the electrode reaction.

Reversibility: A reversible redox process is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (Ipa/Ipc) close to unity. Deviations from these values indicate quasi-reversible or irreversible processes.

In a study on 4-ferrocenylbutylamine derivatives, cyclic voltammetry showed quasi-reversible single-electron electroactivity, with the electrode processes being diffusion-controlled. arkat-usa.org The electrochemical properties were not significantly affected by the nature of the amine groups attached to the ferrocene (B1249389) core. arkat-usa.org These findings suggest that the electrochemical behavior of this compound would likely be influenced by the nature of any substituent on the nitrogen atom.

Advanced Spectroscopic Characterization of 4 Butoxypiperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Butoxypiperidine, both one-dimensional and multidimensional NMR methods provide detailed insights into its atomic arrangement.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental characterization of the this compound molecule. These techniques identify the chemical environment of each hydrogen and carbon atom, respectively.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. hmdb.ca The carbon atoms directly bonded to the heteroatoms (oxygen and nitrogen) will be deshielded and thus appear at higher chemical shifts. The spectrum would differentiate between the carbons of the piperidine (B6355638) ring and those of the butoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C4-H | 3.2 - 3.6 | 70 - 75 |

| Piperidine C2/C6-H (axial & equatorial) | 2.5 - 3.0 | 45 - 50 |

| Piperidine C3/C5-H (axial & equatorial) | 1.4 - 1.9 | 30 - 35 |

| Butoxy O-CH₂ | 3.4 - 3.6 | 68 - 72 |

| Butoxy CH₂CH₂CH₂CH₃ | 1.5 - 1.7 | 31 - 33 |

| Butoxy CH₂CH₂CH₂CH₃ | 1.3 - 1.5 | 19 - 21 |

| Butoxy CH₃ | 0.9 - 1.0 | 13 - 15 |

| Piperidine NH | 1.5 - 2.5 (broad) | - |

This table is generated based on typical chemical shift ranges for similar functional groups.

Multidimensional NMR Techniques for Structural Elucidation

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, multidimensional NMR experiments are employed. usask.cautoronto.ca These techniques spread the NMR information across two or more frequency dimensions, resolving spectral overlap and revealing correlations between nuclei. usask.ca

COSY (Correlation Spectroscopy): A 2D COSY experiment would map the correlations between protons that are coupled to each other, typically through two or three bonds. This would help trace the proton networks within the piperidine ring and the butoxy chain. For example, it would show which protons are adjacent to each other. usask.ca

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on their corresponding, more easily assigned, proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying the connection between the butoxy group and the piperidine ring, by observing a correlation between the butoxy O-CH₂ protons and the C4 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the 3D structure, regardless of their bonding connectivity. usask.ca This can provide information about the stereochemistry and conformation of the piperidine ring.

The collective data from these multidimensional experiments provide a comprehensive and detailed structural map of the this compound molecule. nih.govnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. vulcanchem.comraco.cat

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.com In a typical LC-MS analysis, the sample is first passed through an HPLC (High-Performance Liquid Chromatography) column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer.

For this compound, electrospray ionization (ESI) would be a common ionization method, where the molecule is protonated to form the molecular ion [M+H]⁺. The mass spectrometer would then detect the m/z of this ion, confirming the molecular weight of the compound (C₉H₁₉NO, molecular weight: 157.25 g/mol ). vulcanchem.com The high sensitivity of LC-MS allows for the detection of trace amounts of the compound. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. filab.frthermofisher.com While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially with derivatization to increase its volatility. innovatechlabs.commeasurlabs.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. thermofisher.com

Electron ionization (EI) is a common ionization technique in GC-MS, which involves bombarding the molecule with high-energy electrons. This not only creates a molecular ion (M⁺) but also causes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for structural elucidation and identification by comparing it to spectral libraries.

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer provides valuable structural information. raco.catnih.gov The way the molecule breaks apart is predictable and depends on the location of the weakest bonds and the stability of the resulting fragments.

In the case of this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines. This would result in the loss of an ethyl or propyl group from the ring, leading to the formation of a stable iminium ion.

Cleavage of the butoxy group: The ether linkage is another potential site for fragmentation. This could occur through the loss of the entire butoxy group as a radical, or through the cleavage of the butyl chain itself. For instance, the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement is a plausible pathway.

Loss of small neutral molecules: The fragmentation pattern may also show losses of small, stable neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃), although the latter is less common from secondary amines. mdpi.comresearchgate.net

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure / Loss |

| 157 | Molecular ion [M]⁺ |

| 100 | Loss of C₄H₉O• (butoxy radical) |

| 84 | Loss of C₄H₉OH (butanol) |

| 57 | Butyl cation [C₄H₉]⁺ |

| 44 | Fragment containing the nitrogen and adjacent carbons |

This table presents hypothetical fragment ions based on general fragmentation rules for ethers and piperidines.

By carefully analyzing the masses and relative abundances of these fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within molecules and can provide valuable insights into reaction mechanisms. rsc.orgresearchgate.net By monitoring changes in the absorption spectrum over time, researchers can track the formation and consumption of reactants, intermediates, and products. rsc.org This is particularly useful for studying reactions involving colored species or those with chromophores that absorb in the UV-Vis range. rsc.org

In the context of piperidine derivatives, UV-Vis spectroscopy can be employed to study reaction kinetics. rsc.org For instance, the formation of a charge-transfer complex between a piperidine derivative and another molecule can lead to the appearance of a new absorption band in the visible region. acs.org The intensity of this band can be monitored to determine the rate of complex formation. acs.org Furthermore, shifts in the absorption maxima (λmax) can provide information about changes in the electronic environment of the chromophore, which can be correlated with specific reaction steps. mdpi.comnih.gov For example, the ionization of a phenolic group in a molecule can cause a significant red shift in the UV spectrum. nih.gov

A key principle underpinning these quantitative studies is the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, the molar extinction coefficient (ε), and the optical path length. rsc.org This relationship allows for the determination of reactant and product concentrations throughout a reaction, enabling the calculation of reaction rates and the elucidation of the reaction mechanism. rsc.org

Table 1: Illustrative UV-Vis Absorption Data for Mechanistic Analysis of Piperidine Derivatives

| Compound/Intermediate | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Observation |

| Piperidine-Naphthalimide Derivative 7 | Dioxane | 402 | - | π-π* transition of the naphthalimide moiety. mdpi.com |

| Piperidine-Naphthalimide Derivative 7 | DMSO | 422 | - | Red shift observed with increasing solvent polarity. mdpi.com |

| Dibenzofulvene-piperidine adduct | 20% Piperidine in DMF | 301 | 7100 - 8100 | Used for quantifying Fmoc-protection in solid-phase synthesis. nih.gov |

| Oxyma/piperidine charge-transfer complex | DMSO/EtOAc | 400-450 | - | Formation of a colored complex allows for piperidine quantification. acs.org |

| Oxyma anion | DMF | 498 | - | Formation of the anion from Oxyma in the presence of piperidine. acs.org |

This table presents hypothetical and literature-derived data to illustrate the application of UV-Vis spectroscopy in studying piperidine derivatives. Actual values are dependent on specific experimental conditions.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of chemical compounds and for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation, identification, and quantification of components in a mixture. mtoz-biolabs.com It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, which includes many piperidine derivatives. mtoz-biolabs.com

For purity determination, a sample of this compound would be injected into the HPLC system and passed through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the compound and any impurities between the stationary phase and a liquid mobile phase. A common setup for purity analysis involves a reversed-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like acetic acid to improve peak shape. austinpublishinggroup.com A UV detector is frequently used to monitor the eluent, and the purity of the sample is determined by the relative area of the main peak compared to any impurity peaks. chromforum.orgsepscience.com The precision of HPLC methods can be high enough to confirm purity levels within a narrow range, such as 99-101%. chromforum.org

Determining the enantiomeric excess (ee) of a chiral compound like a substituted this compound requires a chiral separation method. wikipedia.org This is most commonly achieved using a chiral stationary phase (CSP) in the HPLC column. uma.es These phases are designed to interact differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess can then be calculated from the relative areas of the two peaks. wikipedia.org Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. scirp.org

Table 2: Example HPLC Method Parameters for Piperidine Derivative Analysis

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

| Column | Reversed-Phase C18 (e.g., Kinetex 5µm, 150mm x 4.6mm) austinpublishinggroup.com | Chiral Stationary Phase (e.g., Chiral AGP) uma.es |

| Mobile Phase | Gradient of aqueous acetic acid and acetonitrile austinpublishinggroup.com | Isocratic, e.g., PBS buffer and isopropanol (B130326) uma.es |

| Flow Rate | 0.5 mL/min austinpublishinggroup.com | 0.8 mL/min uma.es |

| Detection | UV at 280 nm austinpublishinggroup.com | UV at 250 nm, Circular Dichroism, or Fluorescence uma.es |

| Temperature | 40°C austinpublishinggroup.com | Ambient |

This table provides representative HPLC conditions based on literature for the analysis of related compounds. Optimal conditions for this compound would require method development.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. clu-in.org For a compound like this compound, which is expected to have a reasonable degree of volatility, GC is a highly suitable method for purity analysis. In GC, the sample is vaporized and swept by a carrier gas (such as helium or hydrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. clu-in.org

For purity assessment, a GC coupled with a Flame Ionization Detector (FID) is a common and robust setup. scielo.br The FID is sensitive to most organic compounds and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification of impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

For the determination of enantiomeric excess, a chiral GC column is required. scielo.bric.ac.uk These columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to their separation. scielo.br This allows for the direct quantification of the enantiomeric ratio. ic.ac.uk An alternative, though less direct, approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. scirp.org

Table 3: Typical GC Conditions for the Analysis of Piperidine Derivatives

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

| Column | Standard non-polar or medium-polarity column (e.g., DB-5) | Chiral column (e.g., Chrompack Chirasil CB) scielo.br |

| Carrier Gas | Helium or Hydrogen scielo.br | Hydrogen scielo.br |

| Injector Temperature | 250°C | 220°C scielo.br |

| Detector Temperature | 300°C (FID) | 250°C (FID) scielo.br |

| Oven Program | Temperature ramp, e.g., 50°C to 290°C scielo.br | Slow temperature ramp, e.g., 130°C to 180°C scielo.br |

This table outlines general GC parameters. Specific conditions for this compound would need to be optimized.

Computational and Theoretical Investigations of 4 Butoxypiperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 4-butoxypiperidine. These methods, rooted in the fundamental principles of quantum mechanics, allow for the detailed exploration of electronic structure and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems, including molecules such as this compound. wikipedia.org The core principle of DFT is that the properties of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, which is computationally more tractable than the many-body wave function. wikipedia.orgmpg.de This approach allows for the calculation of various electronic properties that are crucial for understanding the reactivity and behavior of this compound.

DFT calculations can elucidate the distribution of electrons within the this compound molecule, highlighting regions of high and low electron density. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. The theory is based on functionals, which are functions that take the electron density as input to calculate the system's energy. wikipedia.org The electronic structure is determined by solving the Kohn-Sham equations, which are a set of one-electron Schrödinger-like equations. wikipedia.org

Modern DFT methods have been refined to better model exchange and correlation interactions, significantly improving their accuracy for quantum chemistry calculations. wikipedia.org These advancements enable the reliable prediction of properties like ionization potentials, electron affinities, and molecular orbital energies (HOMO and LUMO), which are fundamental to understanding the chemical reactivity of this compound. While DFT has proven to be a versatile and popular method, challenges remain in accurately describing certain phenomena like intermolecular interactions, particularly van der Waals forces, and charge transfer excitations. wikipedia.org

Table 1: Key Concepts in Density Functional Theory (DFT)

| Concept | Description |

| Electron Density | The fundamental variable in DFT, representing the probability of finding an electron at a particular point in space. |

| Functionals | Mathematical functions that take the electron density as input to calculate the energy and other properties of the system. wikipedia.org |

| Kohn-Sham Equations | A set of one-electron equations that are solved to obtain the electron density and energy of the system. wikipedia.org |

| Exchange-Correlation Functional | An approximate functional that accounts for the quantum mechanical effects of exchange and correlation between electrons. aimspress.com |

Prediction of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. wikipedia.org It is defined as the standard enthalpy change required to break a specific bond through homolysis, resulting in two radical fragments. wikipedia.org Predicting the BDEs within the this compound molecule is essential for understanding its thermal stability and the potential pathways for its decomposition or reaction.

Computational methods, particularly those based on quantum mechanics, have become increasingly important for predicting BDEs. While experimental measurements can be challenging and prone to error, theoretical calculations can provide accurate BDE values. wikipedia.orgnih.gov For instance, the BDE for a C-H bond in ethane (B1197151) has been determined to be 101.1 kcal/mol. wikipedia.org

The calculation of BDEs involves determining the difference in the enthalpies of formation between the parent molecule and the resulting radical products. libretexts.org Various levels of theory can be employed for these calculations, with higher levels generally providing greater accuracy at a higher computational cost. nih.gov Machine learning models trained on large datasets of DFT-calculated BDEs have also emerged as a rapid and accurate alternative for predicting these values. nih.govnrel.govrsc.org These models can achieve mean absolute errors of less than 1 kcal/mol, offering a powerful tool for high-throughput screening of chemical reactivity. nrel.gov

Table 2: Representative Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) |

| C-H (in methane) | 105 wikipedia.org |

| C-C (in ethane) | ~90 |

| O-H (in water) | ~119 |

| N-H (in ammonia) | ~107 |

Note: These are general values and can vary depending on the specific molecular environment.

Molecular Modeling and Conformation Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Molecular modeling and conformation analysis provide the tools to explore the spatial arrangements of atoms in this compound and understand their energetic implications.

Conformational Preferences of Piperidine (B6355638) Ring Systems

The piperidine ring, a core component of this compound, is a six-membered saturated heterocycle that typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the presence of substituents can significantly influence the conformational equilibrium. In substituted piperidines, the substituents can occupy either an axial or equatorial position.

The conformational flexibility of the piperidine ring can impact its biological activity, as a rigid conformation may lead to higher potency. chemrxiv.org The introduction of functional groups can alter the energy barrier for ring-flipping. chemrxiv.org For example, in 4-substituted piperidines, there is an energy profile associated with the "ring flip" between the two chair conformations. chemrxiv.org The relative stability of the axial versus equatorial conformer is influenced by a combination of steric and electronic effects. d-nb.info For instance, in fluorinated piperidines, electrostatic interactions, hyperconjugation, and steric factors all play a role in determining the preferred conformation. d-nb.info

Computational studies, often employing DFT, are used to analyze the geometries and relative energies of different conformers. d-nb.infoosti.gov These analyses help in understanding how substituents, like the butoxy group in this compound, influence the conformational landscape of the piperidine ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. readthedocs.io By numerically solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into processes such as conformational changes and molecular interactions. readthedocs.iolehigh.edu

In the context of this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. The simulations begin with an initial set of positions and velocities for all atoms and then propagate the system forward in time in discrete steps. lehigh.edu The forces acting on the atoms are calculated from a potential energy function, often referred to as a force field. lehigh.edu

To maintain constant temperature and pressure during a simulation, coupling to an external bath can be implemented. rug.nl The analysis of the simulation trajectory can reveal information about the stability of different conformers, the flexibility of the molecule, and the nature of its interactions with its surroundings. mdpi.com For example, MD simulations can be used to study the interaction of a molecule with a membrane, providing insights into its potential to cross biological barriers. mdpi.com The length of the simulation is a critical parameter, with longer simulations being necessary to adequately sample the conformational space of the molecule. bonvinlab.org

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and chemical biology, aiming to understand how the chemical structure of a compound relates to its biological activity. creative-biolabs.comcollaborativedrug.com By identifying the structural features that are crucial for a desired effect, SAR analysis guides the design of new molecules with improved potency and selectivity. collaborativedrug.comtaylorandfrancis.com

For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications to the butoxy group, the piperidine ring, or the nitrogen substituent. The goal is to determine which parts of the molecule are essential for its activity and how changes to these parts affect its biological profile. taylorandfrancis.com For example, studies on 4-(m-hydroxyphenyl)piperidines have shown that varying the alkyl substituent at the 4-position can significantly impact their analgesic potency and receptor binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical relationships between the chemical structures and their measured activities. creative-biolabs.comnih.gov These models use "predictor" variables, which can be derived from the 2D or 3D structure of the molecules, to predict the biological activity of untested compounds. creative-biolabs.comtechnologynetworks.com This computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. collaborativedrug.comtechnologynetworks.com

Applications of 4 Butoxypiperidine in Advanced Organic Synthesis

4-Butoxypiperidine as a Synthetic Building Block

The utility of this compound as a synthetic precursor stems from the reactivity of the piperidine (B6355638) ring, particularly the secondary amine, which can be readily functionalized through N-alkylation, N-arylation, or acylation. The butoxy group, being relatively stable, provides a lipophilic appendage that can modulate the properties of the final molecule.

This compound is a valuable scaffold for constructing intricate molecular frameworks. The piperidine ring can be introduced into a target molecule, often serving as a central scaffold to which other functional groups and ring systems are attached. Synthetic strategies frequently involve the initial N-protection of the this compound, followed by reactions to build complexity, and concluding with a deprotection step to reveal the secondary amine for further modification if needed. This approach allows the piperidine unit to be seamlessly integrated into larger, polycyclic systems or macrocycles, where the butoxy group can occupy specific spatial regions to influence conformation and target engagement.

The piperidine ring is a cornerstone of heterocyclic chemistry, and derivatives like this compound are instrumental in synthesizing more complex, fused, or spirocyclic heterocyclic systems. nih.gov It can act as a nucleophilic component in reactions that form new rings. For instance, the nitrogen atom can participate in condensation reactions with bifunctional electrophiles to construct fused pyrimidine, pyrazine, or other diazine systems. Such reactions are fundamental in creating novel heterocyclic scaffolds for drug discovery, where the butoxy group is carried through the synthesis to become an integral part of the final product's pharmacophore. beilstein-journals.org

Synthesis of Biologically Relevant Analogues

The structural features of this compound make it an attractive starting material for the synthesis of molecules with potential therapeutic applications. Its incorporation into various scaffolds allows for the fine-tuning of pharmacological activity.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. This compound is an ideal precursor for such scaffolds. For example, its nitrogen can be functionalized with pharmacologically relevant groups, such as aromatic or heteroaromatic rings, to create series of compounds for structure-activity relationship (SAR) studies. researchgate.net The 4-butoxy group provides a constant feature across the series, allowing researchers to probe the effects of modifying other parts of the molecule while maintaining a baseline level of lipophilicity and a specific steric profile at the 4-position.

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. ed.ac.uk Many approved kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The piperidine ring is a common component of these inhibitors, often serving as a linker or a scaffold that correctly orients other functional groups for optimal binding. nih.govresearchgate.net

Starting from this compound, synthetic chemists can design and create novel kinase inhibitor analogues. A typical synthetic route involves the N-arylation of this compound with a heteroaromatic system, such as a pyrrolo[2,3-d]pyrimidine or a pyrazolo[3,4-d]pyrimidine, which are known to mimic the adenine part of ATP. nih.govnih.gov The butoxy group at the 4-position can then interact with a specific hydrophobic pocket within the kinase active site, potentially enhancing potency and selectivity.

Below is a data table showing examples of how piperidine-based scaffolds are evaluated for kinase inhibition, illustrating the type of data generated in such studies.

| Scaffold Base | Target Kinase | R-Group at Piperidine N | IC₅₀ (nM) | Selectivity vs. PKA |

| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | 4-chlorobenzyl (at C4-amine) | 16 | 28-fold |

| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | 4-methoxybenzyl (at C4-amine) | 67 | 15-fold |

| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | 3,4-dichlorobenzyl (at C4-amine) | 11 | 150-fold |

This table is representative of SAR studies on piperidine-containing kinase inhibitors, based on findings for related structures. Data is derived from studies on 4-amino-4-benzylpiperidine derivatives. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.gov The incorporation of rigid or conformationally constrained units is a common strategy in peptidomimetic design. nih.gov this compound can be integrated into a peptide backbone or as a side-chain mimic to introduce such constraints. When incorporated, the piperidine ring restricts the rotational freedom of the molecular chain, pre-organizing the molecule into a specific conformation that may be favorable for binding to a biological target, such as a receptor or enzyme. nih.gov The butoxy group can also mimic the side chains of certain amino acids, like leucine or isoleucine, while the piperidine nitrogen can act as a surrogate for a peptide bond nitrogen. This approach has been explored in the development of opioid receptor ligands, where piperidine-containing structures serve as non-peptide agonists or antagonists. nih.gov

Synthesis of Non-Natural Amino Acid Analogues

The piperidine scaffold, a prevalent structural motif in numerous pharmaceuticals and natural alkaloids, serves as a valuable building block in the synthesis of non-natural amino acid analogues. These tailored amino acids are instrumental in modern drug discovery, offering pathways to novel peptide-based therapeutics with enhanced potency, stability, and conformational properties. The incorporation of the this compound moiety into amino acid structures can impart unique physicochemical characteristics, influencing lipophilicity and receptor-binding interactions.

The synthesis of these analogues often involves multi-step processes, beginning with the modification of natural amino acids or the construction of the amino acid framework around a pre-functionalized this compound core. Methodologies such as metallaphotoredox catalysis have emerged as powerful tools for the creation of a diverse array of optically pure unnatural amino acids from simple precursors like serine. These advanced synthetic strategies allow for the introduction of complex functionalities, including the this compound group, with high levels of stereocontrol.

Furthermore, the integration of these specialized amino acids into peptide chains is frequently accomplished using solid-phase peptide synthesis (SPPS). In this technique, piperidine derivatives are commonly employed as reagents for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This key deprotection step allows for the sequential addition of subsequent amino acids, including other non-natural analogues.

Derivatization Strategies for Analytical Methodologies

Chemical derivatization is a critical technique in analytical chemistry used to modify an analyte to enhance its suitability for a specific analytical method, such as mass spectrometry (MS) or gas chromatography (GC). For a compound like this compound, derivatization can overcome challenges related to low ionization efficiency, poor chromatographic resolution, or insufficient volatility.

Enhancement of Ionization Efficiency for Mass Spectrometry

The analysis of piperidine-containing compounds by mass spectrometry, particularly with electrospray ionization (ESI), can sometimes be hampered by low ionization efficiency. To address this, derivatization strategies are employed to introduce moieties that are more readily ionized. Reagents that introduce a permanent positive charge or a group with high proton affinity can significantly enhance the signal intensity in positive-ion mode ESI-MS.

For instance, derivatization of the secondary amine in the piperidine ring with reagents containing a quaternary ammonium group can lead to a substantial increase in ESI response. Similarly, reagents that introduce easily protonated groups can improve signal strength. Studies on other organic acids have shown that derivatization with N-(4-aminophenyl)piperidine can increase sensitivity in LC-MS analysis by up to 20-fold. While specific studies on this compound are not prevalent, the principles applied to similar functional groups are transferable.

Table 1: Common Derivatization Approaches for Amine-Containing Compounds for MS Analysis

| Derivatization Reagent Class | Target Functional Group | Purpose | Potential Enhancement |

|---|---|---|---|

| Alkyl Chloroformates | Secondary Amine | Improve chromatographic retention and ionization | Moderate to High |

| Isothiocyanates | Secondary Amine | Introduce a stable, ionizable group | High |

| Dansyl Chloride | Secondary Amine | Introduce a fluorescent and easily ionizable group | High |

Formation of Volatile Derivatives for GC Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with relatively low volatility and polar functional groups, such as the secondary amine in this compound, often exhibit poor chromatographic behavior, including peak tailing and low sensitivity. Derivatization is therefore essential to convert these analytes into more volatile and thermally stable forms suitable for GC analysis.

Common derivatization techniques for amines include acylation, silylation, and alkylation. Acylation with reagents like trifluoroacetic anhydride or pentafluorobenzoyl chloride introduces a fluorinated acyl group, which increases volatility and allows for sensitive detection using an electron capture detector (ECD). Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and improving peak shape.

Table 2: Derivatization Reagents for GC Analysis of Amines

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility, improves peak shape |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Increases volatility, allows for ECD detection |

| Pentafluorobenzoyl Chloride | PFBCI | Pentafluorobenzoyl | Increases volatility, high ECD response |

Selective Derivatization of Functional Groups

The this compound molecule possesses two main functional groups: a secondary amine and an ether linkage. Selective derivatization targets a specific functional group in the presence of others, which is crucial for targeted analysis or synthesis. The secondary amine is the more reactive site for many derivatization reactions.

Reagents can be chosen to react exclusively with the secondary amine under specific conditions. For example, acylation and silylation reactions, as mentioned for GC analysis, are highly selective for the N-H bond of the piperidine ring. In a broader context of analyzing pharmaceuticals with amino and hydroxyl groups, reagents like 4-iodobenzoyl chloride have been used to selectively introduce an iodine atom, enabling sensitive detection by inductively coupled plasma mass spectrometry (ICP-MS). This highlights the principle of targeting specific functional groups to introduce a detectable tag.

The ether group in this compound is generally unreactive under standard derivatization conditions used for amines. This chemical stability allows for the selective modification of the piperidine nitrogen without affecting the butoxy side chain.

Industrial Applications in Polymer Chemistry

Piperidine derivatives have found utility in various industrial applications, including polymer chemistry, where they can act as building blocks for polymers or as additives that modify the properties of polymeric materials.

Role as a Polymerization Inhibitor

In polymer chemistry, polymerization inhibitors are crucial additives that prevent or retard the unwanted polymerization of monomers during their synthesis, purification, and storage. This is particularly important for highly reactive monomers that can

Incorporation into Nitroxide-Based Systems

The stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are of significant interest in organic synthesis and materials science due to their role as catalysts in oxidation reactions and as building blocks for organic radical batteries. The functionalization of the 4-position of the piperidine ring allows for the tuning of the physical and chemical properties of these radicals. While the direct conversion of this compound to a corresponding nitroxide radical is not extensively documented, the synthesis of 4-butoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-butoxy-TEMPO) from a related piperidine derivative, 4-hydroxy-TEMPO, provides a key example of incorporating a butoxy group into a nitroxide-based system.

This transformation is typically achieved through an alkylation reaction, where the hydroxyl group of 4-hydroxy-TEMPO is converted to a butoxy ether. This method represents a practical approach to introduce the butoxy functionality into the well-established TEMPO scaffold.

Research Findings: Synthesis of 4-Butoxy-TEMPO

Detailed research has outlined a reliable method for the synthesis of 4-butoxy-TEMPO. The process involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO) with an n-butyl halide, such as n-butyl bromide, in the presence of a base. mdpi.com This Williamson ether synthesis is an effective method for preparing 4-alkoxy-TEMPO derivatives.

In a typical procedure, 4-hydroxy-TEMPO is dissolved in a suitable aprotic polar solvent like tetrahydrofuran (B95107) (THF). A base is then added to the solution to deprotonate the hydroxyl group, forming an alkoxide intermediate. Subsequently, a solution of the alkylating agent, for example, n-butyl bromide, is added dropwise to the reaction mixture. The mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-butoxy-TEMPO. researchgate.net

The reaction can be summarized as follows:

4-hydroxy-TEMPO + n-butyl bromide → 4-butoxy-TEMPO + HBr

Following the reaction, an aqueous workup is performed to remove any inorganic byproducts. The organic layer containing the product is then separated, dried, and the solvent is removed to yield the 4-butoxy-TEMPO radical.

The resulting 4-butoxy-TEMPO can be further utilized in the synthesis of more complex molecules. For instance, it has been incorporated into larger structures, such as in the synthesis of 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. This is achieved by reacting 4-(4-bromobutoxy)2,2,6,6-tetramethylpiperidine-1-oxyl with 2,3-dihydroxybenzaldehyde in the presence of a strong base like sodium hydride in dimethyl sulfoxide (DMSO). mdpi.commdpi.com

The following interactive data table summarizes the key reagents and conditions for the synthesis of 4-butoxy-TEMPO.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-hydroxy-TEMPO | n-butyl bromide | Not specified | Not specified | 4-butoxy-TEMPO |

| 4-hydroxy-TEMPO | Alkyl halide | Base | Tetrahydrofuran (THF) | 4-alkoxy-TEMPO |

Structural Characterization and Solid State Analysis of 4 Butoxypiperidine Complexes

X-ray Crystallography for Atomic Resolution Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule. acs.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

For a compound like 4-butoxypiperidine, obtaining a suitable single crystal is the first and often most challenging step. acs.org Once a crystal of sufficient size and quality is grown, SCXRD analysis would provide key structural parameters, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Torsion angles: Defining the conformation of the piperidine (B6355638) ring and the butoxy side chain.

Absolute configuration: For chiral samples, this can be determined using anomalous dispersion effects.

Unit cell dimensions and space group: Describing the fundamental repeating unit of the crystal and its symmetry properties.

The primary challenge in using SCXRD is the necessity of growing high-quality single crystals, which can be a significant hurdle for many organic compounds. acs.orgresearchgate.net

Electron Diffraction Techniques for Micro- and Nano-Crystals

When single crystals suitable for X-ray diffraction are not obtainable, electron diffraction (ED) offers a powerful alternative for structural analysis of micro- and even nano-sized crystals. iucr.orgiucr.org Electrons interact much more strongly with matter than X-rays, allowing for the study of significantly smaller crystals. iucr.org This has opened up structural analysis to a wide range of materials that were previously intractable. iucr.orgdiva-portal.org